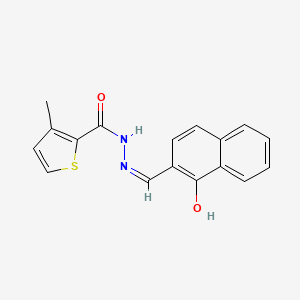
(E)-N'-((1-hydroxynaphthalen-2-yl)methylene)-3-methylthiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'inhibiteur de l'antigène nucléaire de cellules en prolifération I1 (PCNA I1) est un inhibiteur de petite molécule qui cible l'antigène nucléaire de cellules en prolifération (PCNA). Le PCNA est une protéine cruciale impliquée dans la réplication et la réparation de l'ADN, ce qui en fait une cible attrayante pour la thérapie anticancéreuse. PCNA I1 se lie sélectivement aux trimères de PCNA, stabilisant leur structure et réduisant le PCNA associé à la chromatine, ce qui conduit à l'inhibition de la croissance des cellules tumorales et à l'induction de l'apoptose .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de PCNA I1 implique plusieurs étapes, en commençant par la préparation de l'échafaudage central. L'échafaudage central est généralement synthétisé par une série de réactions de condensation et de cyclisation.
Méthodes de production industrielle
La production industrielle de PCNA I1 suit des voies synthétiques similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de techniques de synthèse à haut débit, de surveillance automatisée des réactions et de processus de purification pour garantir un rendement élevé et une pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
PCNA I1 subit diverses réactions chimiques, notamment :
Oxydation : PCNA I1 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur PCNA I1.
Substitution : Des réactions de substitution sont utilisées pour introduire différents substituants sur l'échafaudage central de PCNA I1.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de PCNA I1 avec des groupes fonctionnels modifiés, qui peuvent être évalués plus avant pour leur activité biologique et leur affinité de liaison au PCNA .
Applications de recherche scientifique
PCNA I1 a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
PCNA I1 exerce ses effets en se liant à l'interface entre les monomères de PCNA, stabilisant la structure de l'homotrimère. Cette stabilisation interfère avec les interactions protéine-protéine nécessaires à la réplication et à la réparation de l'ADN. En réduisant le PCNA associé à la chromatine, PCNA I1 inhibe la croissance des cellules tumorales et induit l'arrêt du cycle cellulaire aux phases S et G2/M .
Applications De Recherche Scientifique
PCNA I1 has a wide range of scientific research applications, including:
Mécanisme D'action
PCNA I1 exerts its effects by binding to the interface between PCNA monomers, stabilizing the homotrimer structure. This stabilization interferes with the protein-protein interactions required for DNA replication and repair. By reducing the chromatin-associated PCNA, PCNA I1 inhibits tumor cell growth and induces cell cycle arrest at the S and G2/M phases .
Comparaison Avec Des Composés Similaires
PCNA I1 fait partie d'une classe de composés appelés inhibiteurs de PCNA. D'autres composés similaires comprennent :
Comparé à ces composés, PCNA I1 est unique dans sa capacité à stabiliser la structure du trimère de PCNA et à inhiber sélectivement la croissance des cellules tumorales à des concentrations nanomolaires .
Propriétés
Formule moléculaire |
C17H14N2O2S |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-[(Z)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10- |
Clé InChI |
NZWTWRNHYZNWNW-ZDLGFXPLSA-N |
SMILES isomérique |
CC1=C(SC=C1)C(=O)N/N=C\C2=C(C3=CC=CC=C3C=C2)O |
SMILES canonique |
CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


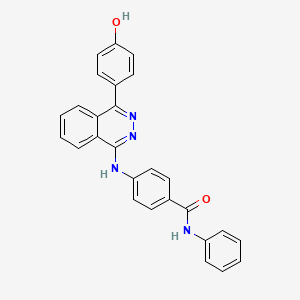
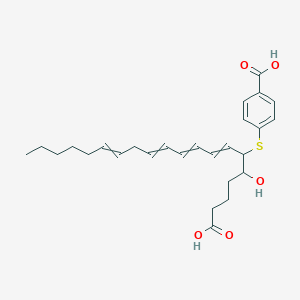
![4-[(4S,5R,6E,8E,10E,13E)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid](/img/structure/B10752164.png)
![(6aR,9R,10aR)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid](/img/structure/B10752174.png)

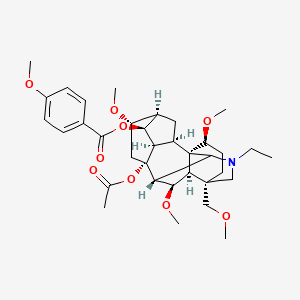
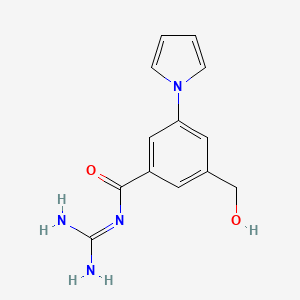
![[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate](/img/structure/B10752196.png)
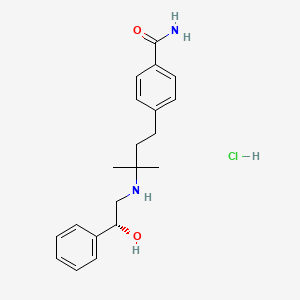
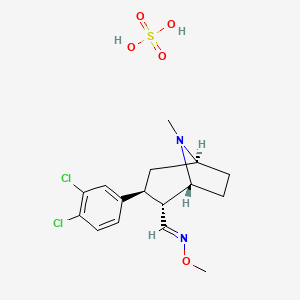
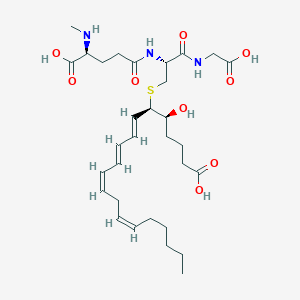
![(2S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B10752232.png)
![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10752240.png)
![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B10752254.png)
